![molecular formula C15H17N5O2 B5206769 1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)
1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole, also known as L-655,708, is a compound that belongs to the family of tetrazole derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole involves its interaction with the GABA-A receptor. Specifically, it binds to the α5 subunit of the GABA-A receptor, which is predominantly expressed in the hippocampus. This binding leads to an increase in the inhibitory effects of GABA, resulting in the anxiolytic and anticonvulsant effects observed in preclinical studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole are primarily related to its interaction with the GABA-A receptor. As mentioned previously, its binding to the α5 subunit of the receptor leads to an increase in the inhibitory effects of GABA, resulting in the observed anxiolytic and anticonvulsant effects. Additionally, it has been shown to improve cognitive function in animal models, likely due to its effects on the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole in lab experiments is its specificity for the α5 subunit of the GABA-A receptor. This allows for more targeted studies of the effects of GABA-A receptor modulation on behavior and physiology. However, one limitation is that it has a relatively short half-life, which may impact its efficacy in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on 1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Additionally, its effects on cognitive function and drug-seeking behavior warrant further investigation. Finally, there is potential for the development of more selective compounds that target the α5 subunit of the GABA-A receptor, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole involves a multi-step process. The first step involves the reaction of 2-methyl-5-isopropylphenol with 3-chloromethyl-5-methylisoxazole in the presence of a base such as potassium carbonate. The resulting product is then reacted with sodium azide in the presence of a catalyst such as copper sulfate to yield 1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole.
Applications De Recherche Scientifique
1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in preclinical studies. Additionally, it has been investigated for its potential use in the treatment of alcohol and drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
3-[[5-methyl-2-propan-2-yl-4-(tetrazol-1-yl)phenoxy]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10(2)13-7-14(20-9-16-18-19-20)11(3)6-15(13)21-8-12-4-5-22-17-12/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWTSHKVAKSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=NN=N2)C(C)C)OCC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-4-(1,2-oxazol-3-ylmethoxy)-5-(propan-2-yl)phenyl]-1H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


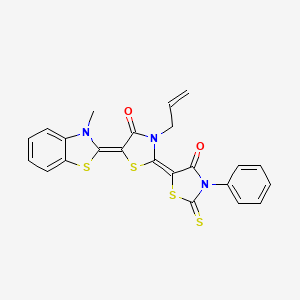
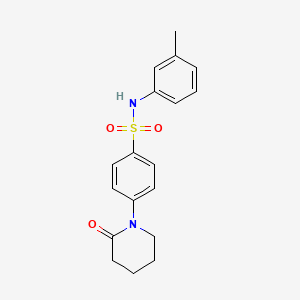
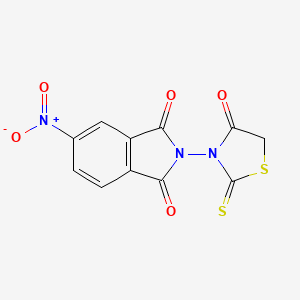
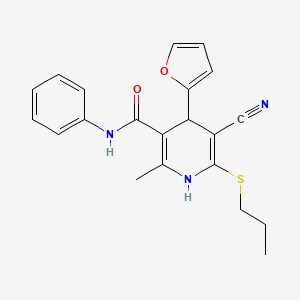

![2-amino-7-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5206755.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)
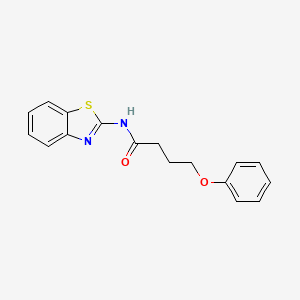
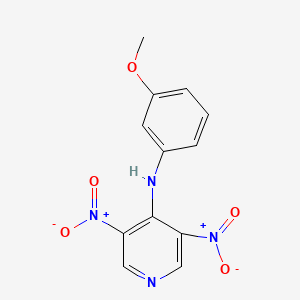

![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)